

Biological activity of 3-(Dodecenyl)pyrrolidine-2,5-dione

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Compound of Interest

Compound Name: 3-(Dodecenyl)pyrrolidine-2,5-dione

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An In-depth Technical Guide on the Biological Activity of Substituted Pyrrolidine-2,5-diones

Introduction

Pyrrolidine-2,5-diones, also known as succinimides, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.^[1] While specific data on **3-(Dodecenyl)pyrrolidine-2,5-dione** is not readily available in the current literature, the broader family of substituted pyrrolidine-2,5-diones has been extensively studied, revealing a wide range of biological effects. This guide provides a comprehensive overview of the known biological activities of these compounds, including their anti-tumor, anti-inflammatory, enzyme inhibitory, and anticonvulsant properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Data Presentation: Quantitative Biological Activity of Substituted Pyrrolidine-2,5-diones

The biological activities of various substituted pyrrolidine-2,5-dione derivatives are summarized in the tables below, categorized by their therapeutic area.

Table 1: Anti-Tumor and Enzyme Inhibitory Activity

Compound	Target	Activity Type	Value	Reference
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione	Human placental aromatase (AR)	IC50	23.8 +/- 4.6 μ M	[2]
1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione	Human placental aromatase (AR)	IC50	24.6 +/- 1.8 μ M	[2]
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione	Rat testicular 17 α -hydroxylase/17,20-lyase (P450(17) α)	IC50	18.5 +/- 1.9 μ M	[2]
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione	Bovine cholesterol side chain cleavage (CSCC)	% Inhibition	22% at 200 μ M	[2]
3-chloro-1-aryl pyrrolidine-2,5-diones	Human carbonic anhydrase I	Ki	23.27–36.83 nM	[3]
3-chloro-1-aryl pyrrolidine-2,5-diones	Human carbonic anhydrase II	Ki	10.64–31.86 nM	[3]

Table 2: Anti-Inflammatory Activity

Compound	Target/Assay	Activity Type	Value	Reference
Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate	COX-2	% Inhibition	78.08% at 1000 µg/mL	[4]
Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate	5-LOX	% Inhibition	71.66% at 1000 µg/mL	[4]
Compound 6 (a pyrazoline-substituted pyrrolidine-2,5-dione)	COX-2	IC50	11.96 µM	[4]
Compound 7 (a pyrazoline-substituted pyrrolidine-2,5-dione)	COX-2	IC50	13.93 µM	[4]
Compound 6 (a pyrazoline-substituted pyrrolidine-2,5-dione)	5-LOX	IC50	14.01 µM	[4]
Compound 7 (a pyrazoline-substituted pyrrolidine-2,5-dione)	5-LOX	IC50	14.13 µM	[4]

Table 3: Anticonvulsant Activity

Compound Class	Assay	Activity	Note	Reference
3-benzhydryl and 3-isopropyl derivatives	scPTZ test	Most favorable protection	SAR analysis revealed strong influence of substituent at position 3.[5]	[5]
3-methyl and unsubstituted derivatives	MES test	More active	SAR analysis revealed strong influence of substituent at position 3.[5]	[5]
3-sec-butyl-1-(substituted-phenyl)piperazin-1-yl)pyrrolidine-2,5-diones	6 Hz test	ED50 values reported	The 3-trifluoromethylphenylpiperazine derivative was particularly active.[5]	[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of substituted pyrrolidine-2,5-diones are provided below.

Synthesis of Substituted Pyrrolidine-2,5-diones

A common method for the synthesis of the pyrrolidine-2,5-dione scaffold involves the nucleophilic acyl substitution of succinic anhydrides with primary amines or amides.[6] Another approach is the Michael addition of ketones to N-substituted maleimides.[4][7]

Representative Synthesis Protocol (Michael Addition):

- To a solution of a ketone (2.0 equivalents) in chloroform (1 M), add catalytic amounts of L-isoleucine and KOH (each 0.2 equivalents) in a reaction vial.

- Stir the mixture for a short period to generate the nucleophilic enamine species.
- Add the corresponding N-substituted maleimide (1.0 equivalent) to the reaction mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture.
- Purify the product by recrystallization or column chromatography.^[7]

In Vitro Enzyme Inhibition Assays

Aromatase (AR) Inhibition Assay:

- Human placental aromatase is used as the enzyme source.
- The assay is based on the measurement of the conversion of a radiolabeled androgen substrate to estrogen.
- Prepare various concentrations of the test compounds.
- Incubate the enzyme with the test compounds and the radiolabeled substrate.
- After a defined incubation period, terminate the reaction.
- Quantify the amount of radiolabeled estrogen formed to determine the percentage of inhibition.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.^[2]

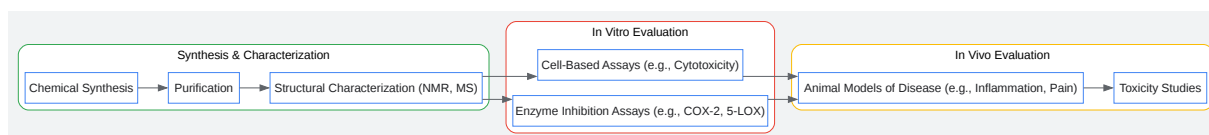
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays:

- Prepare various concentrations of the test compounds.
- For the COX-2 assay, incubate the enzyme with the test compound and arachidonic acid as the substrate. Measure the production of prostaglandin E₂ (PGE₂).

- For the 5-LOX assay, incubate the enzyme with the test compound and arachidonic acid. Measure the production of leukotrienes.
- Determine the percentage of inhibition by comparing the amount of product formed in the presence and absence of the test compound.
- Calculate the IC₅₀ values.^[4]

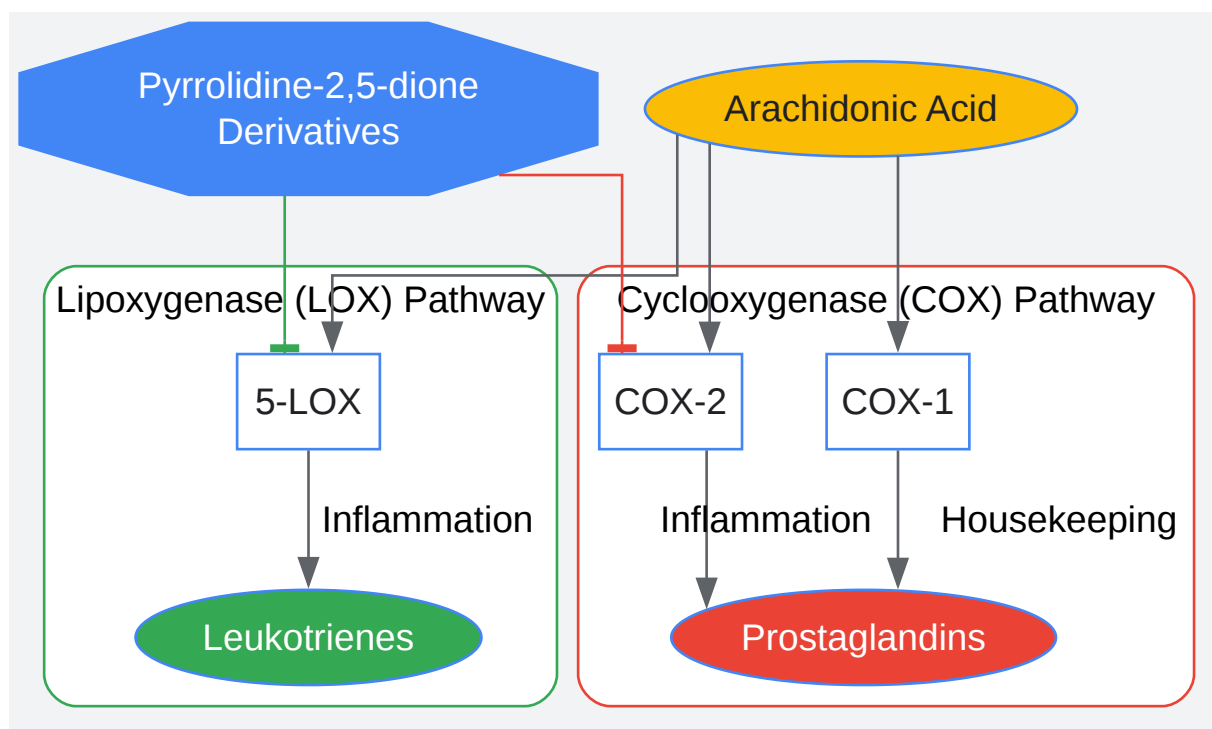
Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the biological evaluation of substituted pyrrolidine-2,5-diones.



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Caption: General workflow for the discovery and evaluation of bioactive pyrrolidine-2,5-diones.



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Caption: Inhibition of inflammatory pathways by substituted pyrrolidine-2,5-diones.

Conclusion

Substituted pyrrolidine-2,5-diones represent a versatile and promising scaffold in drug discovery, with a demonstrated potential to modulate a variety of biological targets. The data and protocols summarized in this guide highlight the significant anti-tumor, anti-inflammatory, and enzyme inhibitory activities exhibited by this class of compounds. While further research is needed to elucidate the specific biological profile of **3-(Dodecenyl)pyrrolidine-2,5-dione**, the information presented here provides a solid foundation for initiating such investigations. The detailed experimental methodologies and illustrated pathways offer a practical starting point for researchers aiming to explore the therapeutic potential of novel pyrrolidine-2,5-dione derivatives.

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